1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary widely, but they all contain the pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .
Physical and Chemical Properties Analysis
Pyrimidine is a colorless compound and is a much weaker base than pyridine. It is soluble in water .
Scientific Research Applications
Antitumor Applications
- A study explored the synthesis of novel diazepine derivatives, evaluating their potential as antitumor agents. Compounds showed significant inhibition against various human tumor cell lines, with notable GI50 values indicating potent activity in vitro (Insuasty et al., 2008).
Synthetic Methodology
- Research on the synthesis of pyrimido[4,5-e][1,4]diazepines through a two-step acylation/cyclization sequence from key intermediates demonstrated high-throughput methods for obtaining these compounds (Torre et al., 2016).
- The tautomerism of 1,4-diazepines fused with pyrimidine rings was analyzed, revealing the stability preferences and the influence of electronic effects and hydrogen bonding (Chebanov et al., 2003).
Coordination Chemistry
- Iron(II) complexes with amine/imine N5 chelate ligands containing a 1,4-diazepane core were synthesized, revealing insights into coordination geometry and magnetic properties. This study indicated potential applications in materials science and catalysis (Schmidt et al., 2013).
Structural Analysis
- The regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and their structural comparison with benzodiazepin-2-ones provided insights into the conformational and electronic influences on molecular structure (Alonso et al., 2020).
Catalytic Applications
- Novel nickel(ii) complexes of sterically modified linear N4 ligands were studied for their effects on spin-state and catalytic activity in alkane hydroxylation, highlighting the significance of ligand design in catalysis (Sankaralingam et al., 2017).
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to target various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of a compound with its target often involves the formation of a complex that can either activate or inhibit the function of the target. For instance, when a pyrimidine derivative inhibits a protein kinase, it may bind to the active site of the enzyme, preventing it from phosphorylating other proteins .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives can affect various biochemical pathways. For example, it can disrupt cell cycle progression, leading to the inhibition of cell growth and proliferation .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary. In the case of pyrimidine derivatives that inhibit protein kinases, the result can be the induction of apoptosis (cell death) or the inhibition of cell proliferation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, the presence of other chemicals, such as pesticides, can affect the integrity of a compound’s DNA .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications in cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, and inhibits their activity . This inhibition leads to a cascade of events that result in cell cycle arrest and apoptosis. Furthermore, it can modulate gene expression by interacting with transcription factors and altering their activity. These changes in gene expression can have significant effects on cellular function and survival.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, the compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the nucleus, where it can exert its effects on gene expression and cell cycle regulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-11(14-9-13-10)15-6-3-4-12-5-7-15/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFXVSMUUGERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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